N4-Sulfanilylsulfanilamide

Übersicht

Beschreibung

N4-Sulfanilylsulfanilamide, also known as this compound, is a useful research compound. Its molecular formula is C12H13N3O4S2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide, also known as Disulon or N4-Sulfanilylsulfanilamide, is carbonic anhydrase IX (CA IX) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons. CA IX, in particular, is overexpressed in many solid tumors .

Mode of Action

Disulon acts by selectively inhibiting CA IX . This inhibition disrupts the tumor cells’ metabolism, which has shifted to anaerobic glycolysis due to changes in gene expression causing uncontrolled cell proliferation and consequently tumor hypoxia . The selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Biochemical Pathways

The inhibition of CA IX by Disulon affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption leads to a significant modification in pH within the tumor environment .

Pharmacokinetics

The cellular uptake of similar compounds on mda-mb-231 cell lines was carried out using hplc method , suggesting that similar methods could be used to study the pharmacokinetics of Disulon.

Result of Action

The result of Disulon’s action is a significant inhibitory effect against cancer cell lines . For instance, certain derivatives of benzenesulfonamide showed significant inhibitory effect against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), with a high selectivity against breast cancer cell lines . Moreover, these derivatives were able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .

Action Environment

It’s worth noting that the tumor microenvironment, characterized by hypoxia and a shift to anaerobic glycolysis, plays a significant role in the overexpression of ca ix and thus the effectiveness of disulon .

Biologische Aktivität

N4-Sulfanilylsulfanilamide (also known as sulfanilyl sulfanilamide) is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in antibacterial and anticancer applications. This article provides an in-depth analysis of its biological activity, supported by relevant data tables, case studies, and research findings.

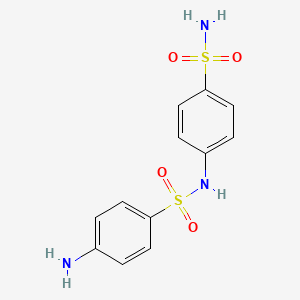

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of sulfonamide functional groups. The structure includes two sulfanilamide moieties linked through a sulfonyl group, which is crucial for its biological activity. The presence of the N4 arylamine group is particularly significant, influencing both the antibacterial efficacy and the potential for allergic reactions associated with sulfonamides .

Antibacterial Activity

Sulfonamides, including this compound, exert their antibacterial effects primarily by inhibiting the bacterial synthesis of folic acid. This inhibition occurs through competitive antagonism of para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthase, leading to decreased production of nucleic acids necessary for bacterial growth .

Efficacy Against Bacterial Strains

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the antibacterial efficacy against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

The compound showed a more potent effect against Staphylococcus aureus, which is critical given its role in various infections.

Anticancer Activity

Beyond its antibacterial properties, this compound has been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cell lines, notably in breast cancer models such as MDA-MB-231. The mechanism involves the activation of apoptotic pathways, evidenced by increased annexin V-FITC positivity among treated cells .

Case Studies

A notable study assessed the impact of this compound on MDA-MB-231 cells. The findings showed:

- IC50 Value : 45 µM after 24 hours of treatment.

- Apoptosis Induction : A 22-fold increase in late apoptotic cells compared to control groups.

- Cell Viability Reduction : Significant decreases in cell viability were observed, indicating strong anticancer activity.

Toxicity and Allergic Reactions

While this compound demonstrates promising biological activities, it is essential to consider its toxicity profile. Sulfonamides are known to cause hypersensitivity reactions, with structural features influencing the likelihood of such events. A case-control study highlighted that compounds with an N1(+) N4(+) configuration had a higher association with allergic reactions (adjusted OR 3.71) compared to other configurations .

Eigenschaften

IUPAC Name |

4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S2/c13-9-1-5-12(6-2-9)21(18,19)15-10-3-7-11(8-4-10)20(14,16)17/h1-8,15H,13H2,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQZFVAHUZIDRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871756 | |

| Record name | 4-Amino-N-(4-sulfamoylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547-52-4 | |

| Record name | Sulfanilylsulfanilamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4-Sulfanilylsulfanilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-(4-sulfamoylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-SULFANILYLSULFANILAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKA2A1D99J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.